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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the structure elucidation of 2-(1-
Azepanylcarbonyl)aniline, also known as (2-Aminophenyl)(azepan-1-yl)methanone (CAS No.
159180-54-8)[1]. Due to the limited availability of direct experimental data for this specific
compound in public literature, this guide presents a putative synthesis pathway and predicted
analytical data based on established chemical principles and spectroscopic data from
structurally analogous compounds. Detailed experimental protocols for the synthesis and
characterization are provided to enable researchers to perform a thorough structural analysis.

Chemical Structure

The chemical structure of 2-(1-Azepanylcarbonyl)aniline is deduced from its IUPAC name. It
consists of an aniline ring substituted at the 2-position with a carbonyl group, which is further
attached to a seven-membered azepane ring.

Molecular Formula: C13H1sN20
Molecular Weight: 218.29 g/mol [2]

Structure:
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Proposed Synthesis Pathway

A plausible synthetic route to 2-(1-Azepanylcarbonyl)aniline involves the amidation of isatoic
anhydride with azepane. This method is a common and effective way to form ortho-

aminobenzamides.
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Caption: Proposed synthesis of 2-(1-Azepanylcarbonyl)aniline.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for 2-(1-
Azepanylcarbonyl)aniline based on typical values for similar aniline and azepane derivatives.
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Table 1: Predicted *H NMR Spectral Data (CDCIs, 400

MHZz)
Chemical Shift () Lo . .
Multiplicity Integration Assignment

ppm
~7.30 dd 1H Ar-H (ortho to C=0)
~7.20 t 1H Ar-H (para to NH2)
~6.70 d 1H Ar-H (ortho to NH2)
~ 6.65 t 1H Ar-H (meta to NH2)
~5.50 br s 2H -NH2

-N-CHz- (azepane, a
~ 3.60 t 2H

to N)

-N-CHz- (azepane, a
~ 3.40 t 2H

to N)

-CH:z- (azepane, f3,
~1.80-1.60 m 8H (azep By

to N)

Table 2: Predicted **C NMR Spectral Data (CDCIs, 100

MH2z)
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Chemical Shift (8) ppm Assignment

~168.0 C=0 (Amide)

~148.0 Ar-C (C-NHz)

~132.0 Ar-CH

~128.0 Ar-CH

~120.0 Ar-C (C-C=0)

~118.0 Ar-CH

~116.0 Ar-CH

~48.0 -N-CHz2- (azepane, a to N)
~46.0 -N-CHz- (azepane, a to N)
~29.0 -CH:z- (azepane)

~28.0 -CH:z- (azepane)

~27.0 -CH:z- (azepane)

Table 3: Predicted IR and Mass Spectrometry Data

Technique Expected Values

~3450-3300 (N-H stretch, asymmetric and
IR (KBr, cm™1) symmetric), ~1630 (C=0 stretch, amide),
~1600, 1580 (C=C stretch, aromatic)

MS (ESI+) m/z 219.15 [M+H]*, 241.13 [M+Na]*

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of 2-(1-
Azepanylcarbonyl)aniline.

Synthesis Protocol
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Materials:

Isatoic anhydride

e Azepane

o Dimethylformamide (DMF)

o Ethyl acetate

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

Procedure:

To a solution of isatoic anhydride (1.0 eq) in DMF, add azepane (1.2 eq) dropwise at room
temperature.

e Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by
TLC.

o After completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Wash the combined organic layers with saturated sodium bicarbonate solution and then with
brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 2-(1-
Azepanylcarbonyl)aniline.

Characterization Protocols
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e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e 1H NMR: Acquire the spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as
an internal standard (0 ppm).

e 13C NMR: Acquire the proton-decoupled spectrum on a 100 MHz spectrometer. Use the
CDCls solvent peak (77.16 ppm) as a reference.

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a transparent disk.

e Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400
cm~L,

o Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

e Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in
positive ion mode.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
» Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm.

e Purity Assessment: The purity can be determined by the area percentage of the main peak.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of a
newly synthesized batch of 2-(1-Azepanylcarbonyl)aniline.
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Caption: Workflow for synthesis and structure elucidation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural
elucidation of 2-(1-Azepanylcarbonyl)aniline. By following the detailed protocols and
comparing the obtained data with the predicted values, researchers can confidently confirm the
structure and purity of this compound. The provided workflow ensures a systematic and
thorough analytical approach, which is crucial in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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